ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate benzylamine with a substituted phenylacetic acid to form the indole core. This is followed by esterification and acetylation reactions to introduce the ethyl ester and acetyloxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific pathways involved depend on the functional groups present and their interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the indole core.
Benzyl acetate: Contains a benzyl group and an acetate ester but lacks the indole structure.
Phenylacetic acid derivatives: Share the phenylacetic acid moiety but differ in the indole substitution
Uniqueness
Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate is unique due to its combination of an indole core with multiple functional groups, providing a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-1-benzyl-2-phenylindole-3-carboxylate |
InChI |
InChI=1S/C26H23NO4/c1-3-30-26(29)24-22-16-21(31-18(2)28)14-15-23(22)27(17-19-10-6-4-7-11-19)25(24)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3 |
InChI Key |
QYOYCGGXRQDYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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